molecular formula C15H22N2O4 B2568507 N-(tert-butoxycarbonyl)-N1-(2-ethoxyphenyl)glycinamide CAS No. 1390338-45-0

N-(tert-butoxycarbonyl)-N1-(2-ethoxyphenyl)glycinamide

Cat. No.: B2568507
CAS No.: 1390338-45-0
M. Wt: 294.351
InChI Key: HYODZPQZYVBPCW-UHFFFAOYSA-N
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Description

N-(tert-butoxycarbonyl)-N1-(2-ethoxyphenyl)glycinamide is a chemical compound that belongs to the class of glycinamides. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and an ethoxyphenyl group attached to the glycinamide backbone. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butoxycarbonyl)-N1-(2-ethoxyphenyl)glycinamide typically involves the following steps:

    Protection of Glycine: Glycine is first protected by reacting it with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This forms N-(tert-butoxycarbonyl)glycine.

    Formation of Glycinamide: The protected glycine is then converted to glycinamide by reacting it with ammonia or an amine source.

    Introduction of Ethoxyphenyl Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(tert-butoxycarbonyl)-N1-(2-ethoxyphenyl)glycinamide undergoes various chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.

    Substitution Reactions: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amide and phenyl groups.

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid or hydrochloric acid is commonly used for Boc deprotection.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are effective.

Major Products Formed

    Deprotected Amine: Removal of the Boc group yields the free amine.

    Substituted Derivatives: Electrophilic substitution results in various substituted phenyl derivatives.

    Oxidized and Reduced Products: Depending on the reaction, oxidized or reduced forms of the compound are obtained.

Scientific Research Applications

N-(tert-butoxycarbonyl)-N1-(2-ethoxyphenyl)glycinamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor for the development of drugs targeting various diseases, including cancer and neurological disorders.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(tert-butoxycarbonyl)-N1-(2-ethoxyphenyl)glycinamide involves its interaction with specific molecular targets. The Boc group provides stability and protects the amine functionality during synthetic transformations. Upon deprotection, the free amine can interact with biological targets such as enzymes and receptors, modulating their activity. The ethoxyphenyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-butoxycarbonyl)-N1-phenylglycinamide
  • N-(tert-butoxycarbonyl)-N1-(4-methoxyphenyl)glycinamide
  • N-(tert-butoxycarbonyl)-N1-(2-chlorophenyl)glycinamide

Uniqueness

N-(tert-butoxycarbonyl)-N1-(2-ethoxyphenyl)glycinamide is unique due to the presence of the ethoxy group on the phenyl ring, which imparts distinct electronic and steric properties. This modification can influence the compound’s reactivity and interaction with biological targets, making it a valuable tool in medicinal chemistry and drug development.

Properties

IUPAC Name

tert-butyl N-[2-(2-ethoxyanilino)-2-oxoethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-5-20-12-9-7-6-8-11(12)17-13(18)10-16-14(19)21-15(2,3)4/h6-9H,5,10H2,1-4H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYODZPQZYVBPCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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